molecular formula C18H25Cl2FN2O B14203775 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide CAS No. 918430-40-7

3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide

Cat. No.: B14203775
CAS No.: 918430-40-7
M. Wt: 375.3 g/mol
InChI Key: PZMVXRVJLVTDRM-UHFFFAOYSA-N
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Description

3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of dichloro and fluoro substituents on a benzamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with 4-fluoro-1-pentylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide
  • 3,5-Dichloro-n-[(4-chloro-1-pentylpiperidin-4-yl)methyl]benzamide
  • 3,5-Dichloro-n-[(4-methyl-1-pentylpiperidin-4-yl)methyl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

918430-40-7

Molecular Formula

C18H25Cl2FN2O

Molecular Weight

375.3 g/mol

IUPAC Name

3,5-dichloro-N-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C18H25Cl2FN2O/c1-2-3-4-7-23-8-5-18(21,6-9-23)13-22-17(24)14-10-15(19)12-16(20)11-14/h10-12H,2-9,13H2,1H3,(H,22,24)

InChI Key

PZMVXRVJLVTDRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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